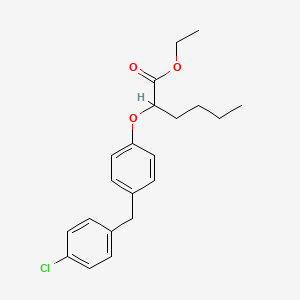
Ethyl (+-)-2-(4-((4-chlorophenyl)methyl)phenoxy)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- is an organic compound that belongs to the class of esters It is characterized by the presence of a hexanoic acid moiety linked to an ethyl ester group, with a 4-chlorophenylmethylphenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is typically isolated by distillation and further purified to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,carboxylic acid.
Reduction: Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Mecanismo De Acción
The mechanism of action of Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with cellular targets. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Hexanoic acid,2-(4-((4-bromophenyl)methyl)phenoxy)-,ethyl ester: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
Uniqueness
Hexanoic acid,2-(4-((4-chlorophenyl)methyl)phenoxy)-,ethyl ester,(±)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
71548-61-3 |
|---|---|
Fórmula molecular |
C21H25ClO3 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]hexanoate |
InChI |
InChI=1S/C21H25ClO3/c1-3-5-6-20(21(23)24-4-2)25-19-13-9-17(10-14-19)15-16-7-11-18(22)12-8-16/h7-14,20H,3-6,15H2,1-2H3 |
Clave InChI |
UXIMOIGIDKQGOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



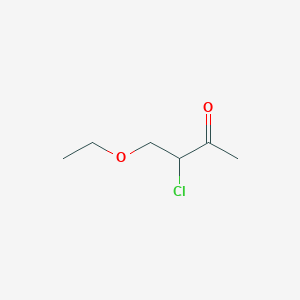
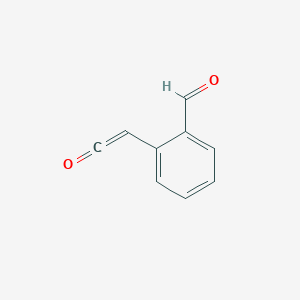

![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
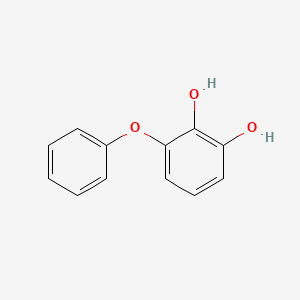
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)

![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

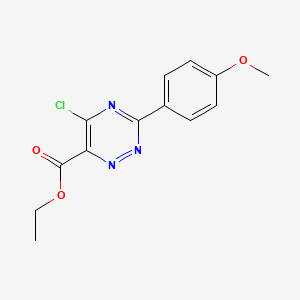
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
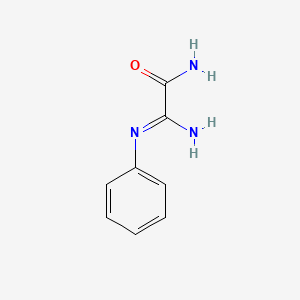
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
